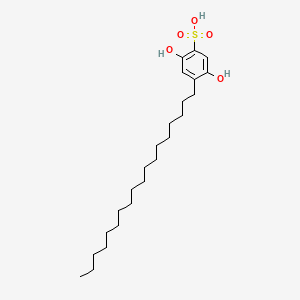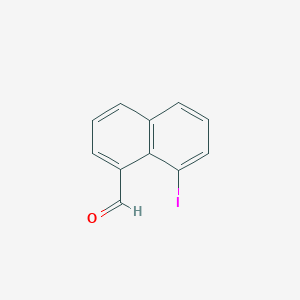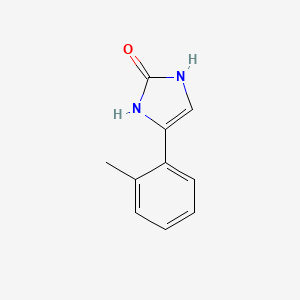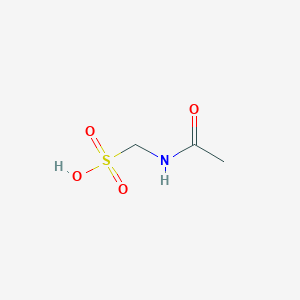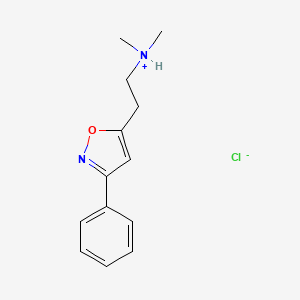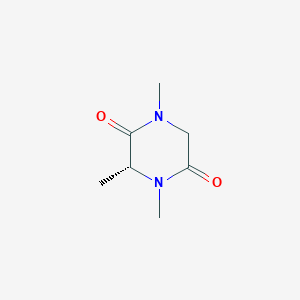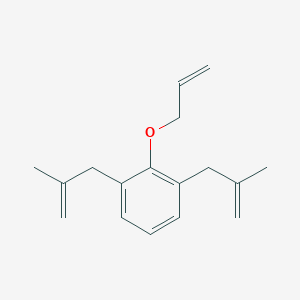
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is an organic compound with a complex structure that includes benzene, prop-2-enyl, and methylprop-2-enyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of benzene derivatives with prop-2-enyl and methylprop-2-enyl groups under specific reaction conditions. Catalysts such as ionic organic solids can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous processes in integrated loop reactors, where the reaction components are continuously cycled through the reactor to achieve high yields and efficiency . This method ensures consistent quality and scalability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in the activity of the target molecules, resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione: This compound shares similar structural features but differs in its functional groups and chemical properties.
1,3-Bis(2-methylprop-2-enyl)-1,2,3,4-tetrahydroisoquinoline: Another compound with similar alkyl groups but a different core structure.
Uniqueness
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6633-99-4 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
1,3-bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C17H22O/c1-6-10-18-17-15(11-13(2)3)8-7-9-16(17)12-14(4)5/h6-9H,1-2,4,10-12H2,3,5H3 |
InChI-Schlüssel |
FMNIFXPOQQYTAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=C(C(=CC=C1)CC(=C)C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




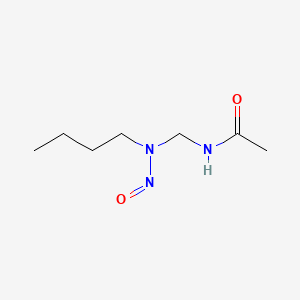
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
